2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-fluorophenylthio moiety linked to a pyrazole-furan hybrid scaffold. The molecule combines a thioether bridge (C-S bond) with a pyrazole ring substituted at the 4-position with a furan-3-yl group, connected via an ethyl chain to the acetamide backbone.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-15-1-3-16(4-2-15)24-12-17(22)19-6-7-21-10-14(9-20-21)13-5-8-23-11-13/h1-5,8-11H,6-7,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUNPJAXOSSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-fluorophenyl thioether intermediate, which is then coupled with a furan-3-yl substituted pyrazole derivative. The final step involves the acylation of the resulting intermediate with acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of 4-fluorophenylthio , furan-pyrazole , and ethylacetamide groups. Below is a comparison with key analogs from the evidence:
Key Observations :
- The ethyl linker provides conformational flexibility, contrasting with rigid triazole or thiazole cores ().
Physicochemical Properties
- Melting Point (MP): The target compound’s MP is unreported, but analogs with chloro substituents (e.g., ’s compound) exhibit higher MPs (~200–250°C) due to increased crystallinity. Furan-containing analogs (e.g., ’s chromenone derivative) show MPs >300°C, suggesting the target may have intermediate thermal stability.
- Solubility : Thioether groups typically reduce aqueous solubility compared to sulfonamides (e.g., ’s compound). The furan ring’s polarity may partially offset this, but solubility data are speculative without experimental results.
Pharmacological Potential (Hypothetical)
While direct activity data are absent, structural parallels suggest possible targets:
- TRPV1/TRPM8 channels: Pyrazole-acetamide derivatives like AMG 517 () are known TRPV1 antagonists. The thioether and furan groups may modulate selectivity.
- Kinase inhibition : Pyrazole-furan hybrids resemble ATP-competitive kinase inhibitors (e.g., JAK/STAT pathways).
Biological Activity
2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a furan ring, a fluorophenyl group, and an acetamide moiety, suggest a diverse array of biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄FNO₃S, with a molecular weight of approximately 295.33 g/mol. The compound's structure allows for various interactions with biological systems, which are crucial for its pharmacological potential.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against various pathogens. For instance, compounds containing pyrazole and furan rings have shown minimum inhibitory concentrations (MIC) in the low microgram range against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound's structural components are associated with anticancer activity. For example, pyrazole derivatives have been reported to inhibit cell growth in cancer cell lines like MCF7 and A549, with IC₅₀ values ranging from 0.01 to 42.30 µM . This suggests that this compound may also possess similar properties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells, such as enzymes or receptors. The presence of the furan and pyrazole moieties may facilitate binding to these targets, potentially leading to the inhibition or activation of critical biological pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Starting materials such as 4-fluorothiophenol and furan derivatives are prepared.
- Coupling Reactions : These intermediates undergo coupling reactions using acyl chlorides or anhydrides under controlled conditions to form the final product.
- Purification : Techniques like recrystallization or chromatography are employed to enhance the yield and purity of the synthesized compound.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide | Dihydrobenzofuran moiety | Antimicrobial activity | Enhanced lipophilicity |
| 2-(4-fluorophenyl)-N-(furan-3-yl)acetamide | Lacks thiol group | Antimicrobial properties | Simpler structure |
| N-(2-hydroxyethyl)-4-fluorobenzenesulfonamide | Contains sulfonamide instead of thioether | Known anti-inflammatory effects | Altered activity due to sulfonamide |
Q & A
Q. What are the optimal synthetic routes for 2-((4-fluorophenyl)thio)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thioether formation : Reacting 4-fluorothiophenol with bromoacetamide derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
Pyrazole-ethylamine coupling : Introducing the furan-3-yl-substituted pyrazole via nucleophilic substitution or amide bond formation. Solvents like acetonitrile and catalysts such as DCC (dicyclohexylcarbodiimide) are used .
Purification : Thin-layer chromatography (TLC) and column chromatography are employed to isolate intermediates, with final product validation via NMR and mass spectrometry (MS) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing the furan and pyrazole moieties .
- X-ray crystallography : Resolves bond lengths and angles (e.g., S–C bond at ~1.81 Å, C–F bond at ~1.35 Å) critical for reactivity predictions .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm) and thioether S–C vibrations (~650 cm) .
Q. What are the primary biological screening protocols for this compound?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures, with controls for solvent effects .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess IC values .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates binding to targets (e.g., COX-2 or EGFR kinases) using software like AutoDock Vina. Key interactions include π-π stacking with pyrazole and hydrogen bonding via the acetamide group .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
Q. How do structural modifications influence structure-activity relationships (SAR) in analogs?
- Methodological Answer : SAR studies compare:
| Modification | Biological Impact | Reference |
|---|---|---|
| Replacement of furan with thiophene | Increased lipophilicity, enhanced antimicrobial activity | |
| Fluorine → Chlorine substitution | Altered enzyme inhibition potency (e.g., 2-fold change in IC) | |
| Pyrazole N-methylation | Reduced cytotoxicity in normal cells |
Q. How can crystallographic data resolve contradictions in reactivity predictions?
- Methodological Answer : Discrepancies between computational and experimental reactivity (e.g., unexpected oxidation sites) are addressed by:
- X-ray charge density analysis : Maps electron distribution to identify reactive regions .
- Temperature-dependent XRD : Tracks conformational changes in the solid state (e.g., thermal expansion coefficients affecting thioether stability) .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace dichloromethane with DMF to enhance solubility of intermediates .
- Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation steps, achieving >90% yield with Pd/C .
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., epoxide formation) .
Data Contradiction Analysis
Q. How to resolve variability in reported IC50_{50}50 values across studies?
- Methodological Answer : Conflicting IC values (e.g., 5 µM vs. 20 µM) may arise from:
- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 mM) in kinase assays .
- Cell line variability : Use of HeLa vs. MCF-7 cells with divergent metabolic profiles .
- Compound purity : HPLC validation (>98% purity) is essential to exclude impurity-driven artifacts .
Tables for Key Data
Q. Table 1. Comparative SAR of Structural Analogs
| Compound | Modification | Activity (IC) |
|---|---|---|
| Parent compound | None | 10 µM (Kinase X) |
| Thiophene analog | Furan → Thiophene | 7 µM (Kinase X) |
| N-Methylated derivative | Pyrazole N-methylation | 15 µM (Kinase X) |
| Chlorinated analog | Fluorine → Chlorine | 22 µM (Kinase X) |
| Data from . |
Q. Table 2. Crystallographic Parameters
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| S–C (thioether) | 1.81 | 104.5 |
| C–F (aryl) | 1.35 | 109.2 |
| C=O (amide) | 1.23 | 120.8 |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
